molecular formula C₂₃H₂₄FN₆O₉PNa₂ B1662807 R788 disodium CAS No. 1025687-58-4

R788 disodium

Cat. No. B1662807
M. Wt: 624.4 g/mol
InChI Key: HSYBQXDGYCYSGA-UHFFFAOYSA-L
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Description

R788 disodium, also known as Fostamatinib, is a prodrug of the active metabolite R406 . It is a potent and selective inhibitor of spleen tyrosine kinase (Syk) . Syk plays a key role in the signaling of activating Fc receptors and the B-cell receptor (BCR) .


Synthesis Analysis

Fostamatinib disodium (R788) is a prodrug, converted by intestinal alkaline phosphatase to the active hydrophobic metabolite R406 . R406 is rapidly absorbed into circulation, with a terminal half-life of approximately 15 hours .


Molecular Structure Analysis

The molecular formula of R788 disodium is C23H24FN6Na2O9P . It is a disodium hexahydrate salt and is a prodrug of the active compound tamatinib (R-406) .


Chemical Reactions Analysis

R788 disodium is a prodrug of the active metabolite R406 . It is a Syk inhibitor with an IC50 of 41 nM in a cell-free assay, strongly inhibits Syk but not Lyn, and is 5-fold less potent to Flt3 .


Physical And Chemical Properties Analysis

R788 disodium is a solid substance . It has a molecular weight of 624.42 . It is soluble in DMSO with gentle warming (≥62.4 mg/mL) and in H2O with gentle warming (≥2.53 mg/mL), but insoluble in EtOH .

Scientific Research Applications

Rheumatoid Arthritis Treatment

R788 disodium (fostamatinib disodium), as a prodrug, is converted to R406 upon oral administration. R406 inhibits spleen tyrosine kinase, essential for expressing proinflammatory cytokines. This mechanism has shown efficacy in controlling rheumatoid arthritis in patients not responding to methotrexate or biologic agents. Clinical applicability is significant for those failing conventional therapy, with linear pharmacokinetics and compatibility with methotrexate administration (Morales-Torres, 2010). Another study supports these findings, although highlighting that the primary endpoint of improved response in patients with active rheumatoid arthritis was not significantly different from the placebo group. The study notes variations in secondary endpoints like C-reactive protein levels and synovitis scores on MRI (Genovese et al., 2011).

Chronic Lymphocytic Leukemia Therapy

R788 effectively inhibits B-cell receptor signaling in vivo, leading to reduced proliferation and survival of malignant B cells in chronic lymphocytic leukemia (CLL). This inhibition, observed in the Eμ-TCL1 transgenic mouse model, prolongs the survival of treated animals. R788's selective effect on malignant clones, without disturbing normal B lymphocyte production, establishes its potential for clinical trials in CLL (Suljagić et al., 2010).

Glomerulonephritis Management

In the context of glomerulonephritis, R788 (as R406) demonstrates potential. Its administration in a rat model reduced proteinuria, tissue injury, and inflammatory markers. Interestingly, this effect was also observed when treatment began after the onset of the disease, suggesting its applicability in both preventing and reversing established glomerular crescents, a key feature of glomerulonephritis (Smith et al., 2010).

Other Applications

While the main focus of R788 disodium research lies in treating rheumatoid arthritis, CLL, and glomerulonephritis, its chemical properties and interactions offer broader potential applications. For instance, studies on disodium rhodizonate explore its role in sodium-ion batteries, indicating its relevance in materials science and energy storage technologies. These investigations demonstrate the multifaceted nature of R788 disodium andits derivatives, beyond their medical applications (Huang et al., 2020); (Chihara et al., 2013).

Safety And Hazards

In case of accidental ingestion or inhalation, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If the substance comes into contact with skin, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

Future Directions

Fostamatinib has met the primary endpoint in a Phase 3 trial in Japan for the treatment of chronic immune thrombocytopenia (ITP) . The study showed that patients receiving fostamatinib achieved a stable platelet response significantly higher than patients receiving a placebo control . These results add to the body of evidence demonstrating fostamatinib may provide a meaningful benefit to people with ITP .

properties

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBQXDGYCYSGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN6Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145275
Record name Fostamatinib disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fostamatinib disodium anhydrous

CAS RN

1025687-58-4, 914295-16-2
Record name Fostamatinib disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostamatinib disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTAMATINIB DISODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
B Yu, B Li, T Chen, J Yang, X Wang, B Peng, Q Hu - Inflammation, 2023 - Springer
… It was found that fostamatinib (R788) disodium increased the production of IL-6, IL-12p40, and TNF-α, indicating that R788 disodium could induce the maturation of antigen-presenting …
Number of citations: 1 link.springer.com
OP Line, B Blocks, A Us, B Guide - lancrix.com
R788 disodium, ≥98% | CAS 1025687-58-4 | Lancrix Chemicals … R788 disodium, ≥98% … R788 disodium, ≥98% …
Number of citations: 0 www.lancrix.com
J Issara-Amphorn, W Chancharoenthana… - Journal of Innate …, 2020 - karger.com
The impact of spleen tyrosine kinase (Syk) signaling might be prominent in lupus because (i) Syk is a shared downstream signaling molecule among circulating immune complex, LPS, …
Number of citations: 32 karger.com
W Saisorn, S Saithong, P Phuengmaung… - Frontiers in …, 2021 - frontiersin.org
Renal ischemia is the most common cause of acute kidney injury (AKI) that might be exacerbate lupus activity through neutrophil extracellular traps (NETs) and apoptosis. Here, the …
Number of citations: 28 www.frontiersin.org
J Issara-Amphorn, N Somboonna, P Pisitkun… - Lupus, 2020 - journals.sagepub.com
Macrophages are responsible for the recognition of pathogen molecules. The downstream signalling of the innate immune responses against pathogen molecules, lipopolysaccharide (…
Number of citations: 32 journals.sagepub.com
B Yang, F Pratesi, STJ Chen - Innate Immunity in Kidney Injury …, 2022 - books.google.com
… As such, a Syk inhibitor (R788 disodium, Selleckchem, Houston, USA) in 0.1 M citrate buffer (pH 6.8) at 25 mg/kg/dose was orally administered daily for 2 days, at 6 h prior to surgery, …
Number of citations: 0 books.google.com
JY Kim, MG Rosenberger, NS Rutledge… - Pharmaceutics, 2023 - mdpi.com
… Finally, highlighting the potential for monitoring intracellular effects, recent studies identified R788 disodium as an activator of the NF-κB pathway. The gradual entry of Rel-B into the …
Number of citations: 3 www.mdpi.com
MC Holbrook - 2021 - search.proquest.com
… From the complete table, we selected our candidate drug, R788 Disodium (fostamatinib), for further evaluation of the mechanism of activity. Fostamatinib is tyrosine kinase inhibitor often …
Number of citations: 0 search.proquest.com
J Issara-amphorn - 2019 - digital.car.chula.ac.th
… As such, Syk inhibitor (R788 disodium, Selleckchem, Houston, USA) in 0.1 M citrate buffer with pH 6.8 at 25 mg/ kg/ dose ,following a previous … A Syk inhibitor (R788 disodium, …
Number of citations: 0 digital.car.chula.ac.th
V Marquardt - 2019 - docserv.uni-duesseldorf.de
Advances in next generation genomic technologies have yielded remarkable progress in our understanding of the biology underlying brain tumors and helped to identify distinct …
Number of citations: 3 docserv.uni-duesseldorf.de

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